molecular formula C9H7AsCl2N4O3 B1617803 [4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid CAS No. 69239-50-5

[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid

Cat. No.: B1617803
CAS No.: 69239-50-5
M. Wt: 365 g/mol
InChI Key: BWKQQQFECMKHNX-UHFFFAOYSA-N
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Description

[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid is a chemical compound with the molecular formula C9H7AsCl2N4O3. It is known for its role as an intermediate in the synthesis of Melarsoprol, a drug used to treat African trypanosomiasis (sleeping sickness) in humans . This compound is characterized by its unique structure, which includes a triazine ring and an arsonic acid group.

Preparation Methods

The synthesis of [4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid involves several steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-aminophenylarsonic acid under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid undergoes various chemical reactions, including:

Scientific Research Applications

[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in relation to its role in the synthesis of Melarsoprol.

    Medicine: As an intermediate in the production of Melarsoprol, it plays a crucial role in the treatment of African trypanosomiasis.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of [4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid involves its interaction with specific molecular targets. In the case of Melarsoprol synthesis, the compound contributes to the formation of an active arsenic-containing moiety that targets and disrupts the metabolic processes of trypanosomes. This disruption leads to the death of the parasite, thereby treating the infection .

Comparison with Similar Compounds

[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7AsCl2N4O3/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(2-4-6)10(17,18)19/h1-4H,(H2,17,18,19)(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKQQQFECMKHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7AsCl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279702
Record name {4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69239-50-5
Record name ANTINEOPLASTIC-13777
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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